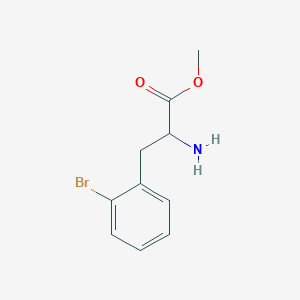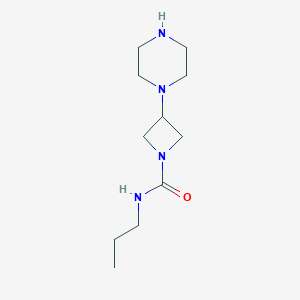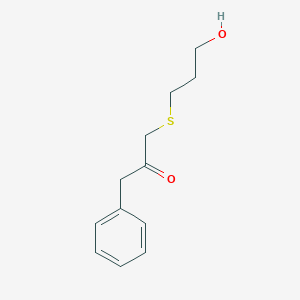
2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is a chemical compound with a molecular weight of 250.69 g/mol. It is a clear, pale liquid known for its high purity and reactivity, making it a valuable tool for researchers and chemists . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .
Análisis De Reacciones Químicas
2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, forming various substituted benzene derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, as well as electrophiles for aromatic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester products. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds .
Comparación Con Compuestos Similares
2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride: Similar in structure but with slight differences in reactivity and applications.
2-(3-Methoxypropoxy)ethane-1-sulfonyl chloride: Another related compound with different substituents, leading to variations in chemical behavior.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClO4S |
|---|---|
Peso molecular |
250.70 g/mol |
Nombre IUPAC |
2-(3-methoxyphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-3-2-4-9(7-8)14-5-6-15(10,11)12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
ZIDSIKWHTSOTTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



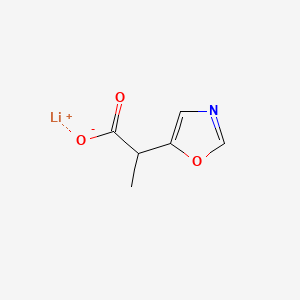
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
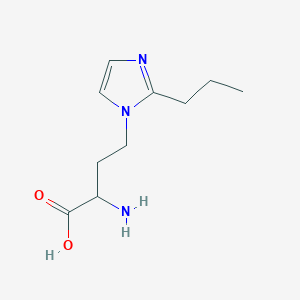
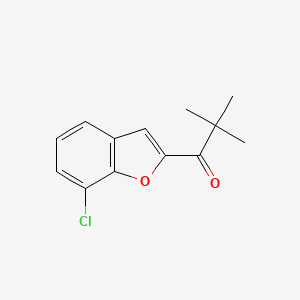
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
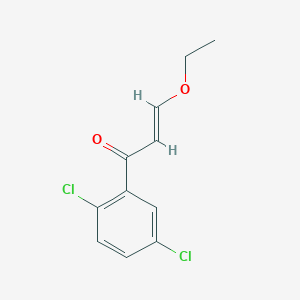
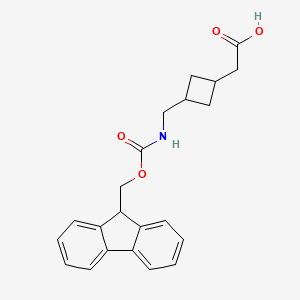

![3-(But-3-yn-1-yl)-3-[2-(methanesulfonylsulfanyl)ethyl]-3H-diazirine](/img/structure/B15325820.png)

